1,2-Bis(dimethoxyphosphoryl)benzene
Overview
Description
1,2-Bis(dimethoxyphosphoryl)benzene, also known as dimethyl [2-(dimethoxyphosphoryl)phenyl]phosphonate, is a chemical compound with the molecular formula C10H16O6P2 . It is a white powder and is used as a reagent for the synthesis of 1,2-bis(phosphino)benzene and related alkylated species .
Synthesis Analysis
While specific synthesis methods for 1,2-Bis(dimethoxyphosphoryl)benzene were not found in the search results, it is known that structural modifications of diphosphine ligands have been performed to create selective catalyst systems for ethylene oligomerization .Molecular Structure Analysis
The molecular structure of 1,2-Bis(dimethoxyphosphoryl)benzene consists of two dimethoxyphosphoryl groups attached to adjacent carbon centers of a benzene ring .Chemical Reactions Analysis
While specific chemical reactions involving 1,2-Bis(dimethoxyphosphoryl)benzene were not found in the search results, it is known that diphosphine ligands and chromium complexes based on similar compounds have been studied in the ethylene oligomerization reaction .Physical And Chemical Properties Analysis
1,2-Bis(dimethoxyphosphoryl)benzene is a slightly yellow crystalline powder . It has a molecular weight of 294.18 g/mol. The compound has a melting point of 79-84 °C and a predicted boiling point of 373.6±25.0 °C . It is insoluble in water .Scientific Research Applications
Electronic Structure Analysis :
- Novák and Kovač (2010) studied the electronic structures of 1,2-bis(dimethoxyphosphoryl)benzene using UV photoelectron spectroscopy and quantum chemical calculations. They discussed its electronic structure in relation to chemical properties and practical applications, including intramolecular interactions and phosphorus shielding in NMR spectra (Novák & Kovač, 2010).
Conformational Analysis :
- Vereshchagina et al. (2006) performed a conformational analysis of mono- and bis(dimethoxyphosphoryl)benzenes. They used methods like dipole moments, IR spectroscopy, and quantum-chemical calculations to conclude that these compounds exist as equilibrium mixtures of conformers (Vereshchagina et al., 2006).
Synthesis and Reactivity Studies :
- A study by Imamoto et al. (2012) focused on rigid P-chiral phosphine ligands including 1,2-bis(tert-butylmethylphosphino)benzene, a related compound to 1,2-bis(dimethoxyphosphoryl)benzene. They explored its synthesis and application in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).
- Gibadullina et al. (2012) synthesized related derivatives of 1,2-bis(dimethoxyphosphoryl)benzene, demonstrating the compound's versatility in organic synthesis (Gibadullina et al., 2012).
Coordination Chemistry and Metal Complex Formation :
- Fiscus et al. (2001) investigated the reaction of a ligand similar to 1,2-bis(dimethoxyphosphoryl)benzene with different metal centers. This study showcases the potential of such compounds in forming diverse structural arrangements in coordination chemistry (Fiscus et al., 2001).
Electrochemical Applications :
- Raebiger et al. (2006) explored the use of a compound related to 1,2-bis(dimethoxyphosphoryl)benzene in catalyzing the electrochemical reduction of CO2 to CO. This research highlights the potential application of such compounds in environmental chemistry and green technology (Raebiger et al., 2006).
Safety And Hazards
Future Directions
While specific future directions for 1,2-Bis(dimethoxyphosphoryl)benzene were not found in the search results, it is part of the Alfa Aesar product portfolio, which has transitioned to the Thermo Scientific Chemicals brand . This suggests that it may continue to be used in research and industrial applications.
properties
IUPAC Name |
1,2-bis(dimethoxyphosphoryl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O6P2/c1-13-17(11,14-2)9-7-5-6-8-10(9)18(12,15-3)16-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKTVDDATWNXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1=CC=CC=C1P(=O)(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369772 | |
Record name | 1,2-bis(dimethoxyphosphoryl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(dimethoxyphosphoryl)benzene | |
CAS RN |
15104-46-8 | |
Record name | 1,2-bis(dimethoxyphosphoryl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70369772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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